Cas no 2648127-19-7 ((4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one)

The compound (4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one is a chiral pyrrolopyrazinone derivative with potential applications in medicinal chemistry and asymmetric synthesis. Its rigid bicyclic framework and stereochemically defined centers make it a valuable scaffold for designing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The benzyl and methyl substituents enhance its structural diversity, allowing for tailored interactions with target proteins. This compound's stability and synthetic accessibility further support its utility as an intermediate in pharmaceutical research. Its well-defined stereochemistry ensures reproducibility in studies requiring enantioselective activity.
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one structure
2648127-19-7 structure
Product name:(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
CAS No:2648127-19-7
MF:C15H20N2O
MW:244.332103729248
CID:5109846

(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[1,2-a]pyrazin-7(6H)-one, hexahydro-4-methyl-2-(phenylmethyl)-, (4R,8aR)-
    • (4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
    • Inchi: 1S/C15H20N2O/c1-12-8-16(9-13-5-3-2-4-6-13)10-14-7-15(18)11-17(12)14/h2-6,12,14H,7-11H2,1H3/t12-,14-/m1/s1
    • InChI Key: GBRKSXXBUOAKHQ-TZMCWYRMSA-N
    • SMILES: [C@]12([H])CC(=O)CN1[C@H](C)CN(CC1=CC=CC=C1)C2

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 369.8±42.0 °C(Predicted)
  • pka: 6.58±0.40(Predicted)

(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-250MG
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
250MG
¥ 4,752.00 2023-03-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-1g
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
1g
¥11880.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-100.0mg
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
100.0mg
¥2970.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-5G
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
5g
¥ 35,640.00 2023-03-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-1G
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
1g
¥ 11,880.00 2023-03-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-500MG
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
500MG
¥ 7,920.00 2023-03-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-250mg
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
250mg
¥4752.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-500.0mg
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
500.0mg
¥7920.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-250.0mg
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
250.0mg
¥4752.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2373-100MG
(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
2648127-19-7 95%
100MG
¥ 2,970.00 2023-03-25

Additional information on (4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one

Exploring the Unique Properties and Applications of (4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one (CAS No. 2648127-19-7)

In the rapidly evolving field of organic chemistry and pharmaceutical research, the compound (4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one (CAS No. 2648127-19-7) has garnered significant attention due to its unique structural features and potential applications. This bicyclic heterocyclic compound, characterized by its pyrrolopyrazine core, presents a fascinating case study for researchers exploring novel bioactive molecules. The presence of both benzyl and methyl substituents on this framework contributes to its distinctive chemical behavior, making it a valuable target for synthetic and medicinal chemistry investigations.

Recent trends in drug discovery highlight the importance of nitrogen-containing heterocycles like pyrrolopyrazines, as they frequently appear in FDA-approved drugs and clinical candidates. The specific stereochemistry denoted by the (4R,8aR) configuration in this compound adds another layer of complexity and potential biological relevance, as enantiopure compounds often exhibit superior pharmacological profiles. Researchers are particularly interested in how the spatial arrangement of atoms influences this molecule's interactions with biological targets, a topic frequently searched in academic databases and AI-driven chemistry platforms.

The synthetic accessibility of 2648127-19-7 has become a point of discussion in organic chemistry forums, with many researchers inquiring about efficient routes to its preparation. Modern synthetic approaches often employ asymmetric catalysis to establish the stereocenters, while palladium-catalyzed cross-coupling reactions might be utilized to introduce the benzyl moiety. These methodologies align with current green chemistry initiatives, addressing another hot topic in the chemical community - sustainable synthesis. The compound's hexahydropyrrolopyrazinone scaffold bears resemblance to privileged structures found in CNS-active compounds, sparking interest in its potential neurological applications without crossing into restricted substance categories.

From a physicochemical perspective, the 1,3,4,6,8,8a-hexahydro saturation pattern of this molecule suggests interesting solubility characteristics that could be advantageous for formulation development. Pharmaceutical scientists frequently search for information about how such structural features influence a compound's drug-likeness, making this aspect particularly relevant. The pyrazin-7-one moiety may participate in hydrogen bonding interactions, a property that could be exploited in molecular design for specific target engagement. These characteristics position the compound as a potentially valuable scaffold in fragment-based drug discovery approaches.

In the context of analytical chemistry, 2648127-19-7 presents interesting challenges for characterization. The stereogenic centers require advanced techniques like chiral HPLC or NMR spectroscopy for proper analysis, topics that generate substantial search traffic in scientific databases. The compound's UV/Vis absorption properties, influenced by its conjugated system, might make it suitable for certain detection methods or as a building block for fluorescent probes - an area of growing interest in chemical biology and diagnostics.

The potential biological activities of (4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one remain an active area of investigation, with researchers exploring its interactions with various enzyme families. While maintaining compliance with all regulatory guidelines, preliminary studies suggest that such structures may modulate certain biological pathways relevant to human health. The scientific community continues to search for information about structure-activity relationships in this chemical class, particularly how modifications to the benzyl or methyl groups might influence bioactivity.

As computational chemistry and AI-assisted drug design gain prominence, compounds like 2648127-19-7 serve as excellent test cases for predictive algorithms. The molecule's moderate complexity and well-defined stereochemistry make it suitable for benchmarking new in silico methods, a subject frequently queried in computational chemistry circles. Researchers are particularly interested in how accurately current models can predict the physicochemical properties and potential binding modes of such pyrrolopyrazine derivatives.

From an industrial perspective, the scalable synthesis of (4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one presents both challenges and opportunities. Process chemists are actively developing robust synthetic routes that maintain stereochemical integrity while optimizing yield and purity - key considerations that dominate search queries in pharmaceutical manufacturing contexts. The compound's stability under various conditions is another frequently researched aspect, as this determines its suitability for different applications.

In conclusion, CAS No. 2648127-19-7 represents an intriguing example of modern heterocyclic chemistry with potential across multiple scientific disciplines. Its pyrrolo[1,2-a]pyrazin-7-one core, combined with specific substituents and stereochemistry, creates a versatile molecular platform for further exploration. As research continues to uncover new applications for such compounds, the scientific community's interest in this particular structure is likely to grow, reflected in increasing search volumes for related terms and concepts in chemical databases and AI-powered research tools.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2648127-19-7)(4R,8aR)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
A1084490
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):372.0/596.0/993.0/1489.0